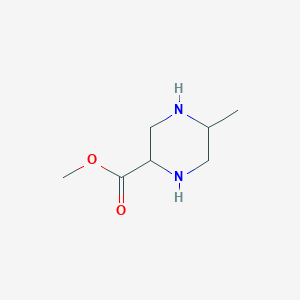

Methyl 5-methylpiperazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

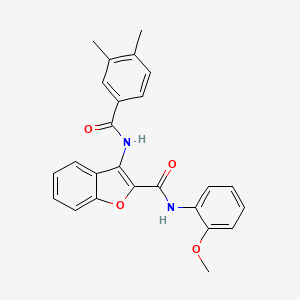

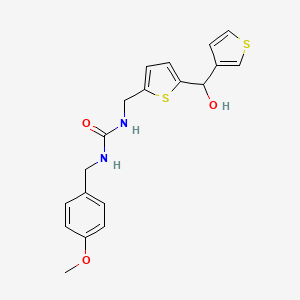

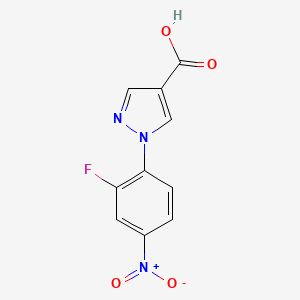

Vue d'ensemble

Description

“Methyl 5-methylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is an intermediate in the preparation of 5,50-dimethyl-2,20-bipyrazine derivatives used to coordinate to transition metals for use in solar energy conversion studies .

Synthesis Analysis

The synthesis of “Methyl 5-methylpyrazine-2-carboxylate” follows a procedure reported earlier . The solid is collected by filtration and washed with ice-cold methanol. Drying under vacuum yields “Methyl 5-methylpyrazine-2-carboxylate” that is suitable for use . Recent developments in the synthesis of piperazine derivatives have been published, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The non-hydrogen atoms of the molecule are nearly planar, with a dihedral angle of 5.4 (1) between the plane of the pyrazine ring and the plane defined by C—C(O)—O . The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .Physical And Chemical Properties Analysis

“Methyl 5-methylpyrazine-2-carboxylate” has a molecular formula of C7H8N2O2. The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .Applications De Recherche Scientifique

Biocatalytic Production of Pharmaceutical Intermediates Methyl 5-methylpiperazine-2-carboxylate is closely related to compounds used in biocatalytic processes for producing pharmaceutical intermediates, such as 5-methylpyrazine-2-carboxylic acid (MPCA). MPCA is utilized in synthesizing hypoglycemic agents and lipid-lowering drugs. A study developed a high-yield, plasmid-free biocatalysis process for MPCA, demonstrating environmentally friendly production with 100% substrate conversion, which could pave the way for commercial production of similar compounds (Gu et al., 2020).

DNA Demethylation and Epigenetic Regulation Another area of research involving compounds related to this compound focuses on DNA demethylation. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine, suggesting a route for DNA demethylation in animals, impacting gene expression and genomic imprinting. This enzymatic activity indicates a broader role of such compounds in understanding and potentially regulating epigenetic mechanisms (Ito et al., 2011).

Synthesis Methods for Pharmaceutical Intermediates The synthesis of 5-methylpyrazine-2-carboxylic acid, a key pharmaceutical intermediate, has seen advancements through various methods, including chemical, electrochemical, and microbial synthesis. These developments are crucial for the efficient production of related compounds, highlighting the significance of innovative synthesis techniques in pharmaceutical manufacturing (Jin-quan, 2013).

Poly(amido-amine) Polymers for Biomedical Applications Research on poly(amido-amine)s (PAAs) containing tertiary amino groups and one carboxyl group per repeating unit, synthesized from compounds like 2-methylpiperazine, has been explored for endosomolytic polymers. These polymers' physicochemical and biological properties correlate, showing potential for delivering therapeutic agents within cells, indicating the versatility of this compound-related compounds in biomedical engineering (Ferruti et al., 2000).

Orientations Futures

The future directions of research on “Methyl 5-methylpyrazine-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. For instance, it could be interesting to investigate its potential use in solar energy conversion studies , or to explore its bioactive properties when incorporated into azo dye scaffolds .

Propriétés

IUPAC Name |

methyl 5-methylpiperazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h5-6,8-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIPJZASUDROQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2616302.png)

![3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2616304.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2616306.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2616308.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2616311.png)

![(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2616319.png)